molecular formula C10H5ClFN3 B2557700 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole CAS No. 1909318-74-6

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole

Cat. No.: B2557700
CAS No.: 1909318-74-6
M. Wt: 221.62
InChI Key: UDJKRUAGOMTODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions. One common method includes the condensation of indole-3-carboxaldehyde with benzaldehyde in the presence of ammonium iodide and iodine as a catalyst under an oxygen atmosphere . This reaction forms the pyrimidoindole core, which is then chlorinated and fluorinated to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole has several applications in scientific research:

Comparison with Similar Compounds

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJKRUAGOMTODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.